molecular formula C14H13N3O3S B2447743 4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-34-5

4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2447743
CAS No.: 898450-34-5
M. Wt: 303.34
InChI Key: VGLRNTKSFNUWDG-UHFFFAOYSA-N
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Description

4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic organic compound that belongs to the class of cyclopenta[d]pyrimidinones. This compound is characterized by the presence of a nitrobenzylthio group attached to the cyclopenta[d]pyrimidinone core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the cyclopenta[d]pyrimidinone core, followed by the attachment of the nitrobenzyl group.

Common reagents used in these reactions include thiols, nitrobenzyl halides, and various catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Cyclopenta[d]pyrimidinones: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the nitrobenzylthio group is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific enzymes and receptors makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzylthio group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: The parent compound.

    4-((3-aminobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: A reduced form with an amino group.

    4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: A derivative with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrobenzylthio group in this compound imparts unique chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the nitro group can interact with biological targets in ways that other substituents may not, providing distinct biological activities.

Properties

IUPAC Name

4-[(3-nitrophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-14-15-12-6-2-5-11(12)13(16-14)21-8-9-3-1-4-10(7-9)17(19)20/h1,3-4,7H,2,5-6,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLRNTKSFNUWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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